![molecular formula C12H13N3OS2 B5763214 N-{5-[(3-methylbenzyl)thio]-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B5763214.png)
N-{5-[(3-methylbenzyl)thio]-1,3,4-thiadiazol-2-yl}acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{5-[(3-methylbenzyl)thio]-1,3,4-thiadiazol-2-yl}acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a member of the thiadiazole family, which is known for its diverse biological activities.
Wirkmechanismus
The mechanism of action of N-{5-[(3-methylbenzyl)thio]-1,3,4-thiadiazol-2-yl}acetamide is not fully understood. However, it has been suggested that this compound exerts its biological activities by inhibiting various enzymes and proteins. For example, it has been reported to inhibit the growth of certain bacteria by targeting the DNA gyrase enzyme. It has also been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
N-{5-[(3-methylbenzyl)thio]-1,3,4-thiadiazol-2-yl}acetamide has been reported to exhibit various biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the growth of a wide range of microorganisms, including bacteria and fungi. It has also been shown to possess anticancer activity by inducing apoptosis in cancer cells. In addition, this compound has been reported to exhibit anti-inflammatory and analgesic activities.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N-{5-[(3-methylbenzyl)thio]-1,3,4-thiadiazol-2-yl}acetamide in lab experiments is its diverse biological activities. This compound has been shown to possess antimicrobial, antifungal, anticancer, anti-inflammatory, and analgesic properties, making it a useful tool for studying various biological processes. However, one of the limitations of using this compound is its potential toxicity. Further studies are needed to determine the safe dosage and potential side effects of this compound.
Zukünftige Richtungen
There are several future directions for the study of N-{5-[(3-methylbenzyl)thio]-1,3,4-thiadiazol-2-yl}acetamide. One area of interest is the development of new derivatives of this compound with improved biological activities. Another area of interest is the investigation of the potential use of this compound as a fluorescent probe for the detection of metal ions. In addition, further studies are needed to determine the mechanism of action of this compound and its potential applications in various fields, including the pharmaceutical industry and materials science.
Conclusion:
In conclusion, N-{5-[(3-methylbenzyl)thio]-1,3,4-thiadiazol-2-yl}acetamide is a chemical compound with diverse biological activities. Its synthesis method has been well established, and it has been extensively studied for its potential applications in various fields. Further studies are needed to determine the mechanism of action of this compound and its potential applications in the pharmaceutical industry and materials science.
Synthesemethoden
The synthesis of N-{5-[(3-methylbenzyl)thio]-1,3,4-thiadiazol-2-yl}acetamide involves the reaction of 3-methylbenzenethiol with thiosemicarbazide, followed by the condensation of the resulting product with ethyl chloroacetate. The final product is obtained by treating the intermediate with ammonium hydroxide. This method has been reported to yield a high purity product with good yields.
Wissenschaftliche Forschungsanwendungen
N-{5-[(3-methylbenzyl)thio]-1,3,4-thiadiazol-2-yl}acetamide has been extensively studied for its potential applications in various fields. In the pharmaceutical industry, this compound has been shown to possess antimicrobial, antifungal, and anticancer properties. It has also been reported to exhibit anti-inflammatory and analgesic activities. In addition, this compound has been investigated for its potential use as a corrosion inhibitor and as a fluorescent probe for the detection of metal ions.
Eigenschaften
IUPAC Name |
N-[5-[(3-methylphenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3OS2/c1-8-4-3-5-10(6-8)7-17-12-15-14-11(18-12)13-9(2)16/h3-6H,7H2,1-2H3,(H,13,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRFOWBSECSVXCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CSC2=NN=C(S2)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{5-[(3-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

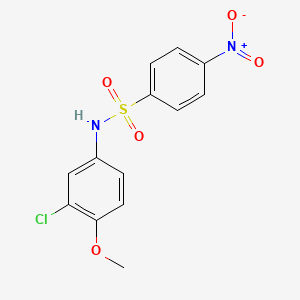
![N-(4-acetylphenyl)-2-[(4,6-diamino-2-pyrimidinyl)thio]acetamide](/img/structure/B5763149.png)
![3-bromo-N-{2-[2-(2-furylmethylene)hydrazino]-2-oxoethyl}benzamide](/img/structure/B5763157.png)
amino]ethanol](/img/structure/B5763165.png)


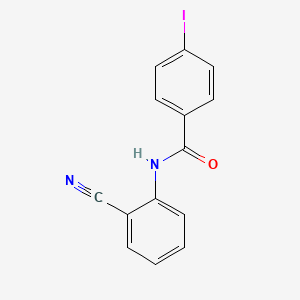
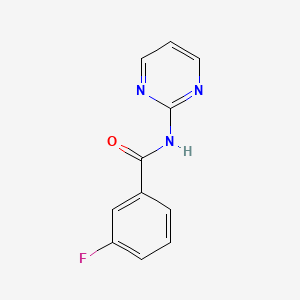

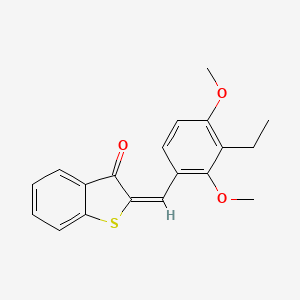
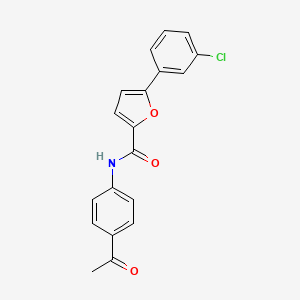
![3-[4-(4-fluorophenyl)-1-piperazinyl]-1,2-benzisothiazole 1,1-dioxide](/img/structure/B5763209.png)
![N-[3-(methylthio)phenyl]-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide](/img/structure/B5763216.png)
![2-(4-chlorophenyl)-N-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5763219.png)